molecular formula C7H5N3O2 B8743404 3-(Furan-2-yl)-acryloyl azide CAS No. 59898-36-1

3-(Furan-2-yl)-acryloyl azide

Cat. No. B8743404
Key on ui cas rn: 59898-36-1
M. Wt: 163.13 g/mol
InChI Key: TYRPHHUJSDCXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592352B2

Procedure details

For example, in making a compound of formula I in which Y is oxygen, Scheme A can be followed. Briefly, 2-furfural (1) is converted under heating into 3-furan-2-yl-acrylic acid (2) using malonic acid and a suitable base such as piperidine. 3-(Furan-2-yl)-acrylic acid (2) is converted into 3-(furan-2-yl)-acryloyl azide (3) using DPPA and a suitable base such as triethylamine. The azide (3) was cyclized to afford 5H-furo[3,2-c]pyridin-4-one (4) upon heating and a catalytic amount of iodine. 5H-furo[3,2-c]pyridin-4-one is chlorinated on the 4th position with POCl3 to afford 4-chloro-furo[3,2-c]pyridine (5). 4-Chloro-furo[3,2-c]pyridine is treated with bromine, and subsequently with DBU to afford compound (6). The chlorine atom of compound (6) is replaced with an amino group by the action of aqueous ammonia to afford compound (7). Compound (7) is subsequently subjected to Pd(PPh3)4, sodium carbonate, R—B(OH)2 or a compound of formula R—B(OR′)2, in which the radical —B(OR′)2 can be represented as
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Identifiers

REACTION_CXSMILES
O=O.C1C=C(C=O)OC=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]=[CH:16]C(O)=O.C(O)(=O)CC(O)=O.N1CCCCC1.O1C=CC=C1C=C[C:40]([N:42]=[N+]=[N-])=[O:41].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>C(N(CC)CC)C>[O:10]1[C:11]2[CH:15]=[CH:16][NH:42][C:40](=[O:41])[C:12]=2[CH:13]=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
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Type
solvent
Smiles
C(C)N(CC)CC
Step Three
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Quantity
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Type
reactant
Smiles
C1=COC(=C1)C=O
Step Four
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Type
reactant
Smiles
O1C(=CC=C1)C=CC(=O)O
Step Five
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reactant
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C(CC(=O)O)(=O)O
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N1CCCCC1
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O1C(=CC=C1)C=CC(=O)O
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O1C(=CC=C1)C=CC(=O)N=[N+]=[N-]
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C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
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O1C(=CC=C1)C=CC(=O)N=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2C(NC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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